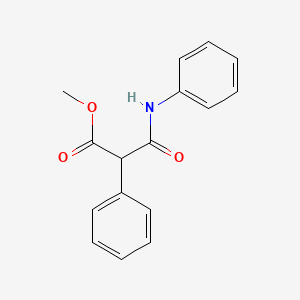

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate

Description

Properties

CAS No. |

5449-36-5 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

methyl 3-anilino-3-oxo-2-phenylpropanoate |

InChI |

InChI=1S/C16H15NO3/c1-20-16(19)14(12-8-4-2-5-9-12)15(18)17-13-10-6-3-7-11-13/h2-11,14H,1H3,(H,17,18) |

InChI Key |

NTTMAHPBAZRDCC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate, also known by its CAS number 5449-36-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a phenyl group attached to a carbonyl moiety, which is significant for its biological interactions. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 269.30 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with appropriate amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing or microwave-assisted synthesis.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including ovarian and glioblastoma cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A notable study reported the following IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 22 |

| SF295 (CNS) | 15 |

| SK-OV-3 (Ovarian) | 10 |

These results suggest that the compound is particularly potent against ovarian cancer cells, outperforming traditional chemotherapeutics like temozolomide .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets involved in cancer progression. Studies utilizing quantitative structure–activity relationship (QSAR) analyses have shown that modifications to the phenyl ring can significantly affect potency and selectivity towards cancer cells .

Case Studies

- Ovarian Cancer Model : In a study involving the A2780 cell line, co-treatment with this compound and MGMT inactivators led to enhanced cytotoxicity, indicating a potential role in overcoming drug resistance .

- CNS Tumor Study : In glioblastoma models, the compound demonstrated a reduction in tumor cell viability by promoting apoptotic pathways, which was confirmed through flow cytometry analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Antiproliferative Potential: Compound 6 () exhibits antiproliferative activity due to its acetamido-phenyl and hydroxy groups, which may enhance interactions with histone deacetylase (HDAC) enzymes. In contrast, the quinoxalinyl group in compound 3cd () introduces a heterocyclic ring that could modulate DNA intercalation but lacks reported activity data .

- Electron-Withdrawing Groups : The trifluoromethyl and pyridinyl groups in the compound from increase lipophilicity and metabolic stability, as reflected in its high synthesis yield (91%) .

- The morpholino group in 6b () enhances solubility due to its polar nature .

Spectroscopic and Physical Properties

- NMR Trends : Aromatic protons in phenyl-containing analogs (e.g., δ 7.44–8.08 in compound 6) show consistent shifts, while substituents like trifluoromethyl (δ ~116–144 ppm in ¹³C NMR) introduce distinct deshielding effects .

- Melting Points : Higher melting points (e.g., 172–176°C for compound 6) correlate with crystalline stability imparted by hydroxy and acetamido groups, whereas ethyl ester derivatives (e.g., 82–84°C in ) exhibit lower melting points due to reduced hydrogen bonding .

Q & A

Q. What are the common synthetic routes for Methyl 3-oxo-2-phenyl-3-(phenylamino)propanoate?

- Methodological Answer : The compound can be synthesized via coupling reactions under reflux conditions. For example, a related α-ketoamide derivative was prepared by refluxing a precursor (e.g., methyl 3-(4-((2-chloro-2-oxoethyl)amino)phenyl)-3-hydroxy-2,2-dimethylpropanoate) with aniline in pyridine, followed by extraction and purification . Another approach involves photoredox-catalyzed asymmetric aldol reactions using glycinates and ketones, which yield chiral derivatives with high enantiomeric excess (e.g., 99% ee) . Key steps include solvent selection (e.g., pyridine for nucleophilic substitution), temperature control, and purification via chromatography or recrystallization.

Q. How is the structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C-NMR : Signals for aromatic protons (δ 7.44–8.08 ppm), ester methyl groups (δ 3.52 ppm), and ketoamide functionalities (δ 168–173 ppm) are critical .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na]⁺ peaks) .

- X-ray Crystallography : While not directly available for this compound, related structures (e.g., sulfanylpropanoate derivatives) have been resolved using single-crystal X-ray diffraction .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : Stability depends on storage conditions and functional group reactivity:

- Hydrolysis Risk : The ester group may hydrolyze in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres for reactions .

- Oxidation : The α-keto group is prone to oxidation; antioxidants (e.g., BHT) or nitrogen blankets are recommended during storage .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Asymmetric catalysis is key. For example, visible-light-driven aldol reactions with chiral Lewis acid catalysts (e.g., N,N'-dioxide ligands) enable enantioselective formation of β-hydroxy-α-amino esters. Optimizing catalyst loading (5–10 mol%), solvent polarity (CH₂Cl₂), and light wavelength (450 nm) enhances stereocontrol (up to 99% ee) . Monitoring diastereomeric ratios (dr) via HPLC with chiral columns (e.g., Daicel OD-3) ensures reproducibility .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing NH protons from aromatic peaks) .

- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 3-morpholino-3-oxo-2-phenylpropanoate, δ 170–175 ppm for carbonyls) .

Q. What are the potential biological applications of this compound in drug discovery?

- Methodological Answer : The α-ketoamide moiety is a pharmacophore in protease inhibitors (e.g., SARS-CoV-2 Mᵖʳᵒ inhibitors). To evaluate bioactivity:

- Enzyme Assays : Test inhibition of target enzymes (e.g., HDACs) using fluorogenic substrates .

- Cellular Uptake : Modify ester groups to improve permeability (e.g., pro-drug strategies with methyl→ethyl ester conversion) .

- SAR Studies : Synthesize analogs (e.g., replacing phenylamino with pyridyl groups) and correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.